
3-(1,5-Dimethyl-1h-pyrazol-4-yl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is a chemical compound with the molecular formula C8H12N2O3 It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanoic acid
Reduction: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanol
Substitution: Formation of various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propionic acid
- 1,5-Dimethyl-1H-pyrazole-4-boronic acid
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxypropanoic acid moiety and a dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)7(11)3-8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13) |
Clave InChI |
FICQHVJOVLIKEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



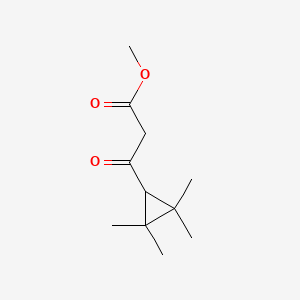



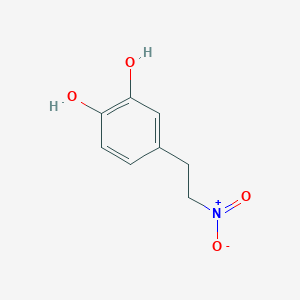
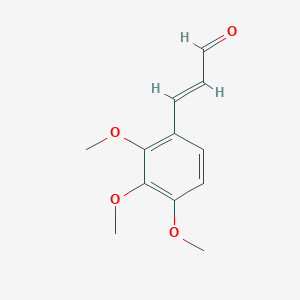

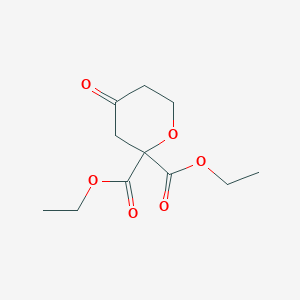
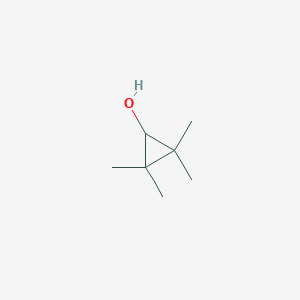
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)

